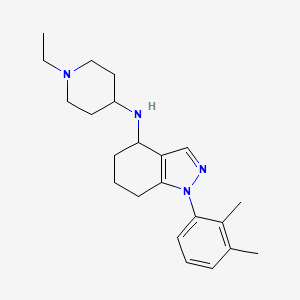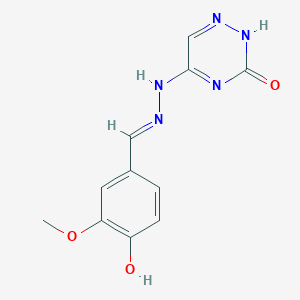![molecular formula C18H33N3O6 B6137844 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B6137844.png)
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-836,339 and is a selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are found in the immune system and have been implicated in various diseases, including inflammation and cancer.
Mecanismo De Acción
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate works by activating CB2 receptors in the immune system. This activation leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has a variety of biochemical and physiological effects. These include a reduction in inflammation, a decrease in pain perception, and an improvement in motor function in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate in lab experiments is its selectivity for CB2 receptors. This allows for more targeted research and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other CB2 agonists.
Direcciones Futuras
There are several future directions for research on 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate. These include further studies on its anti-inflammatory effects, as well as its potential applications in the treatment of various diseases, including cancer. Additionally, research could focus on improving the potency of this compound and developing more selective CB2 agonists.
Métodos De Síntesis
The synthesis of 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate involves several steps. The starting material is isobutylamine, which is reacted with 4-morpholineethanol to form the intermediate 1-isobutyl-N-[2-(4-morpholinyl)ethyl]piperidine-4-carboxamide. This intermediate is then reacted with oxalic acid to form the oxalate salt of the final product.
Aplicaciones Científicas De Investigación
1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has been studied extensively for its potential applications in various fields. One of the main areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of various diseases, including arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2.C2H2O4/c1-14(2)13-19-6-3-15(4-7-19)16(20)17-5-8-18-9-11-21-12-10-18;3-1(4)2(5)6/h14-15H,3-13H2,1-2H3,(H,17,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMHQNKARKPLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-methylquinoline](/img/structure/B6137769.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![N-[4-(2-furyl)phenyl]-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6137805.png)
![7-(4-fluorophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B6137806.png)
![2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)
![1-(2-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6137829.png)

![5-[(4-acetylphenoxy)methyl]-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6137836.png)
![ethyl 2-[2-(4-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6137842.png)
![7-(3-phenylpropyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6137848.png)